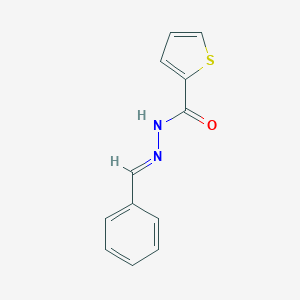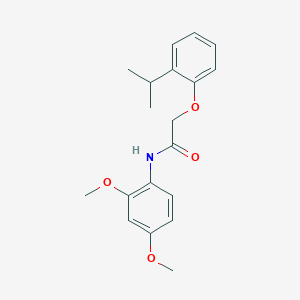
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with methoxy groups and a phenoxy group substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: The reaction between 2-(propan-2-yl)phenol and chloroacetic acid in the presence of a base such as sodium hydroxide can yield 2-(propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid intermediate can then be reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure with a methyl group instead of an isopropyl group.
N-(2,4-dimethoxyphenyl)-2-[2-(ethyl)phenoxy]acetamide: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(2-isopropylphenoxy)acetamide is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall properties.
特性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO4/c1-13(2)15-7-5-6-8-17(15)24-12-19(21)20-16-10-9-14(22-3)11-18(16)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChIキー |
QJDLMERAHDIUID-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


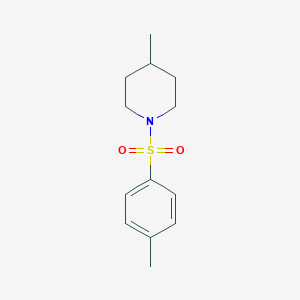
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)
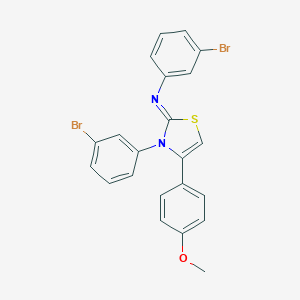
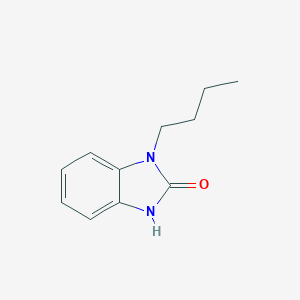
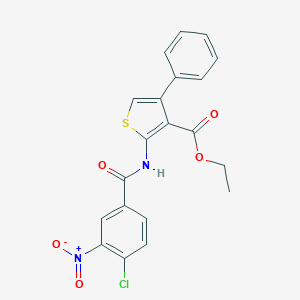
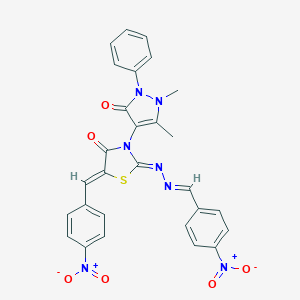
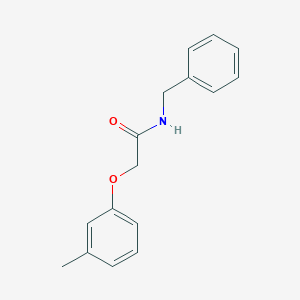
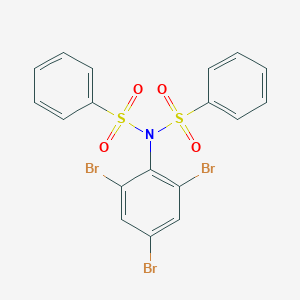
![9-(Adamantan-1-oylhydrazono)-2,7-bis-[2-(diethylamino)-ethoxy]-fluorene](/img/structure/B379507.png)
![benzo-1,4-quinone 1-(O-benzoyloxime) 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B379508.png)
![benzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime] 4-[O-(2-chlorobenzoyl)oxime]](/img/structure/B379511.png)
![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)
![N-(4-(4-chlorophenyl)-3-phenyl-5-[(3,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B379513.png)
